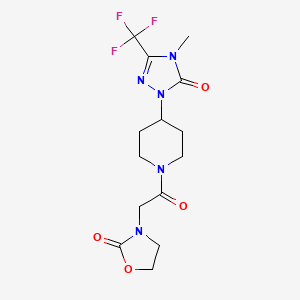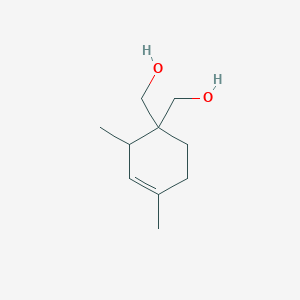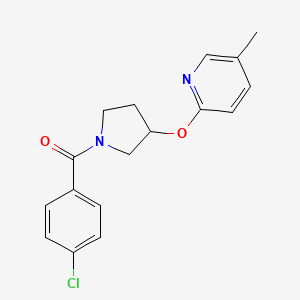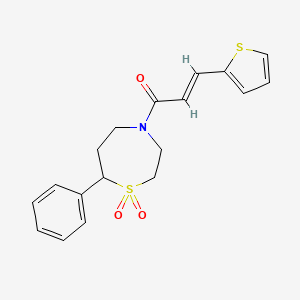
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a thiazepane ring, a thiophene ring, and an enone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could involve the cyclization of appropriate precursors under specific conditions.
Introduction of the Enone Moiety: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.
Functionalization with Thiophene: This could be achieved through cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions could target the enone moiety, converting it to an alcohol.
Substitution: Substitution reactions might occur at the phenyl or thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or other therapeutic applications.
Medicine
In medicine, such compounds might be explored for their pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazepane Derivatives: Compounds with similar thiazepane rings.
Thiophene Derivatives: Compounds featuring thiophene rings.
Enone Compounds: Molecules with enone moieties.
Uniqueness
The uniqueness of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c20-18(9-8-16-7-4-13-23-16)19-11-10-17(24(21,22)14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLOROGPDZGDNY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
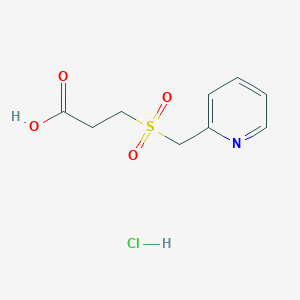
![1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride](/img/structure/B2709356.png)
![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)
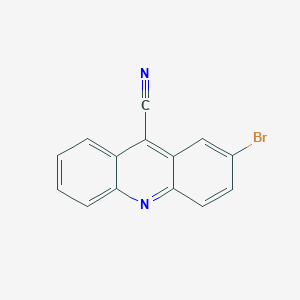
![(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B2709361.png)
![2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide](/img/structure/B2709363.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2709365.png)
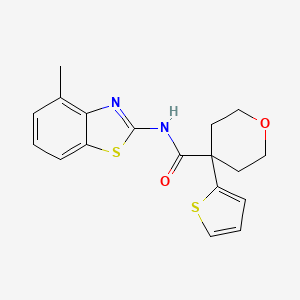
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2709371.png)
![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)
